molecular formula C8H8O3S B1585285 2-(Methylsulfonyl)benzaldehyde CAS No. 5395-89-1

2-(Methylsulfonyl)benzaldehyde

Cat. No. B1585285
CAS RN: 5395-89-1
M. Wt: 184.21 g/mol
InChI Key: HFOCAQPWSXBFFN-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)benzaldehyde is an organic compound with the empirical formula C8H8O3S . It has a molecular weight of 184.21 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-(Methylsulfonyl)benzaldehyde consists of a benzene ring substituted with a methylsulfonyl group and an aldehyde group .


Physical And Chemical Properties Analysis

2-(Methylsulfonyl)benzaldehyde is a solid substance . Its melting point is 98-99 °C . The predicted boiling point is 385.7±34.0 °C, and the predicted density is 1.289±0.06 g/cm3 .

Scientific Research Applications

Solubility and Phase Equilibrium

2-(Methylsulfonyl)benzaldehyde's solubility and phase equilibrium properties are significant in various solvents. The solubility of its closely related compound, 4-(methylsulfonyl)benzaldehyde, in multiple organic solvents like methanol, ethanol, and acetone has been studied, revealing an increase in solubility with temperature. These findings have implications for its production and purification processes (Cong et al., 2016).

Catalysis and Synthesis

2-(Methylsulfonyl)benzaldehyde serves as a starting material for synthesizing various chemical compounds. For instance, chiral 2-methylsulfinyl benzaldehyde, a compound related to 2-(methylsulfonyl)benzaldehyde, has been utilized in the synthesis of enantioenriched homoallylic alcohols, showcasing its role in catalysis and asymmetric synthesis (Sio et al., 2010).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 2-(methylsulfonyl)benzaldehyde have been explored for their potential in drug synthesis. For example, enantiopure 4-methylsulfonyl-substituted (2S,3R)-3-phenylserines, prepared from related benzaldehydes, are precursors for the synthesis of antibiotics like thiamphenicol and florfenicol (Kaptein et al., 1998).

Organic Chemistry Education

2-(Methylsulfonyl)benzaldehyde and its derivatives are used in educational settings, particularly in undergraduate organic chemistry courses. For instance, an experiment involving the synthesis of 3-(methoxycarbonyl)coumarin using benzaldehyde demonstrates innovative ideas in chemical research and green chemistry (Verdía et al., 2017).

Antimycobacterial Research

Some derivatives of 2-(methylsulfonyl)benzaldehyde have been studied for their antimycobacterial activities. New hydrazone derivatives bearing the 1,2,4-triazole moiety, synthesized from 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, have shown potential as antimycobacterial agents, indicating its relevance in medicinal chemistry (Sarı et al., 2018).

Industrial Applications in Flavor and Fragrance

In the flavor and fragrance industry, 2-(Methylsulfonyl)benzaldehyde-related compounds like benzaldehyde are extensively used. For instance, benzaldehyde is a key ingredient in flavors and fragrances due to its apricot and almond-like aroma. Its bioproduction using yeast strains like Pichia pastoris has been studied, highlighting its importance in the industry (Craig & Daugulis, 2013).

Safety And Hazards

2-(Methylsulfonyl)benzaldehyde is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302: Harmful if swallowed . Precautionary statements include P264: Wash skin thoroughly after handling, P270: Do not eat, drink or smoke when using this product, P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell, and P501: Dispose of contents/container to an approved waste disposal plant .

Future Directions

The synthesis of functionalized benzaldehydes, including 2-(Methylsulfonyl)benzaldehyde, is a topic of ongoing research. One promising direction is the development of more efficient and environmentally friendly synthesis methods .

properties

IUPAC Name

2-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOCAQPWSXBFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277594
Record name 2-(Methylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)benzaldehyde

CAS RN

5395-89-1
Record name 5395-89-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylsulfonylbenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Atobe, N Yamakawa, Y Wada, T Goto… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of indazole derivatives were identified as Sirt 1 activators though high-throughput screening. Optimization of each substituent on the indazole ring led to the identification of …
Number of citations: 5 www.sciencedirect.com
JR Korber, CW Barth, SL Gibbs - Journal of biomedical optics, 2018 - spiedigitallibrary.org
Surgical nerve damage due to difficulty with identification remains a major risk for postsurgical complications and decreased quality of life. Fluorescence-guided surgery offers a means …
Number of citations: 10 www.spiedigitallibrary.org
O Salvado, E Fernández - Chemical Communications, 2021 - pubs.rsc.org
We describe the preparation of densely functionalised 1,1-silylborylated trisubstituted alkenes, via a boron-Wittig reaction, between LiC(Bpin)2(SiMe3) and aliphatic or aromatic …
Number of citations: 8 pubs.rsc.org
S Eagon, JT Hammill, M Sigal, KJ Ahn… - Journal of Medicinal …, 2020 - ACS Publications
Malaria remains one of the most deadly infectious diseases, causing hundreds of thousands of deaths each year, primarily in young children and pregnant mothers. Here, we report the …
Number of citations: 18 pubs.acs.org
OS Ruiz - Activation of gem-diborylalkanes and alkenes to … - tdx.cat
The stereoselective synthesis of densely functionalised olefins represents a challenge in preparative organic chemistry.[1] One of the synthetic strategies to achieve polysubstituted …
Number of citations: 0 www.tdx.cat

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